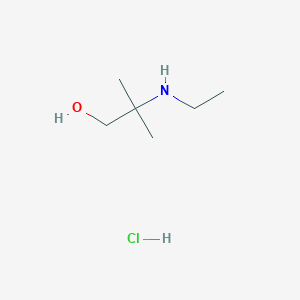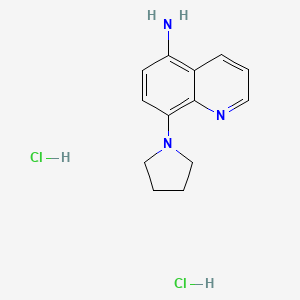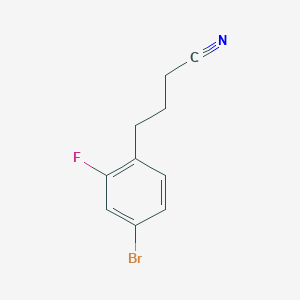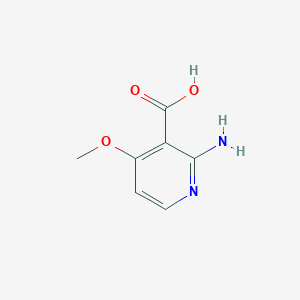
4-Bromo-3-iodopyridine
Übersicht
Beschreibung
“4-Bromo-3-iodopyridine” is a chemical compound with the molecular formula C5H3BrIN . It has a molecular weight of 283.89 . It is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a method for synthesizing a similar compound, “3,5-dibromo-4-iodopyridine”, was identified . This method involves taking “3,5-dibromo-4-aminopyridine” as an initial raw material to perform diazotization to obtain “3,5-dibromo-4-iodopyridine” in one step .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with bromine and iodine substituents . The InChI code for this compound is 1S/C5H3BrIN/c6-4-1-2-8-3-5(4)7/h1-3H .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 2.348g/cm3 and a boiling point of 279.99ºC at 760 mmHg . The flash point is 126.4°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chemoselective Sonogashira Reactions : 4-Bromo-3-iodopyridine has been explored in Sonogashira cross-coupling reactions. A study demonstrated the efficient access to non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines, which showed moderate to high fluorescence quantum yields. This suggests its potential in developing fluorescent materials (Rivera et al., 2019).
Halogen Dance and One-Pot Disubstitutions : The compound has been used in the synthesis of 2,4-disubstituted pyridines through a process known as 'halogen dance'. This method involves convenient conversion to various diaryl pyridines and bipyridines in one-pot reactions (Duan et al., 2004).
Advanced Materials Synthesis
Halogen-rich Intermediates for Pyridines : Research into halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine provides valuable building blocks in medicinal chemistry. These intermediates facilitate the synthesis of pentasubstituted pyridines with desired functionalities for further chemical manipulations (Wu et al., 2022).
Crystal Engineering with Halogen Bonds : this compound plays a role in crystal engineering, where it forms molecular tapes mediated via hydrogen and halogen bonds. This is significant in crystal design and understanding molecular interactions (Saha et al., 2005).
Medicinal Chemistry and Pharmacology
Synthesis of Functionalized Pyridines : The compound is instrumental in synthesizing functionalized pyridine derivatives. This is particularly relevant in developing pharmaceuticals like Lonafarnib, an anticancer agent (Song et al., 2004).
Nucleotide Analogs and Enzyme Studies : this compound derivatives have been used in synthesizing nucleotide analogs, serving as hydrogen acceptors in enzymatic reactions. These compounds have potential applications in biochemistry and pharmacology (Abdallah et al., 1976).
Safety and Hazards
“4-Bromo-3-iodopyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only in a well-ventilated area .
Wirkmechanismus
Target of Action
It is known that halogenated pyridines, such as 4-bromo-3-iodopyridine, are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
This compound is commonly used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the bromine and iodine atoms on the pyridine ring can act as leaving groups, allowing the carbon atoms to which they are attached to form new bonds with other molecules. This makes this compound a valuable reagent in the synthesis of more complex organic compounds .
Result of Action
As a chemical reagent, the primary result of the action of this compound is the formation of new organic compounds through cross-coupling reactions . The specific molecular and cellular effects of these reactions would depend on the properties of the resulting compounds.
Biochemische Analyse
Biochemical Properties
4-Bromo-3-iodopyridine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for halogenase enzymes, which catalyze the incorporation of halogen atoms into organic compounds. The interactions between this compound and these enzymes are typically characterized by the formation of covalent bonds, leading to the modification of the enzyme’s active site and the subsequent production of halogenated products .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In general, this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the activity of certain kinases, leading to alterations in phosphorylation patterns and downstream signaling events. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, resulting in either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term exposure. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation. In vivo studies have also demonstrated that long-term exposure to this compound can result in persistent changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal or no observable effects on the animals. As the dosage increases, this compound can exhibit threshold effects, leading to significant changes in physiological and biochemical parameters. High doses of this compound can be toxic, causing adverse effects such as organ damage, metabolic disturbances, and alterations in behavior. These toxic effects are often dose-dependent and can vary between different animal species .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its metabolism. One key pathway involves the enzymatic conversion of this compound into its metabolites, which can then participate in further biochemical reactions. This compound can also affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites. For example, this compound can inhibit the activity of certain dehydrogenases, resulting in the accumulation of intermediate metabolites and alterations in energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, this compound can interact with specific transporters that facilitate its movement across cellular membranes. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. The localization of this compound within these compartments can influence its activity and function, as well as its interactions with other biomolecules. For example, the presence of specific targeting signals can direct this compound to the nucleus, where it can interact with transcription factors and modulate gene expression .
Eigenschaften
IUPAC Name |
4-bromo-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrIN/c6-4-1-2-8-3-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWZDHRURBJEIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680552 | |
| Record name | 4-Bromo-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89167-20-4 | |
| Record name | 4-Bromo-3-iodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89167-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



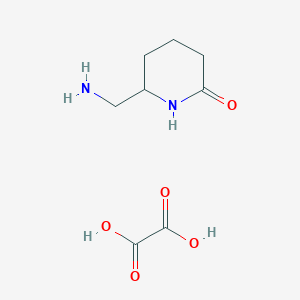
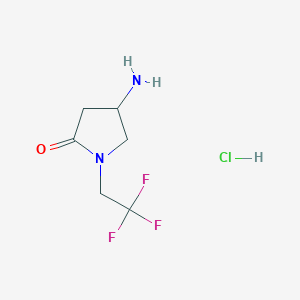

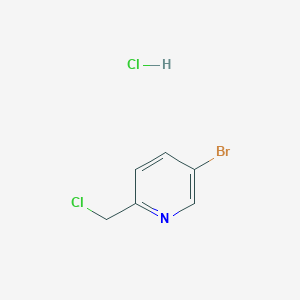



![1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B1524799.png)
